molecular formula C11H9BrO3 B14455269 4-(4-Bromobenzoyl)oxolan-2-one CAS No. 69099-72-5

4-(4-Bromobenzoyl)oxolan-2-one

Cat. No.: B14455269
CAS No.: 69099-72-5
M. Wt: 269.09 g/mol
InChI Key: YYTHXTBOJSHXBZ-UHFFFAOYSA-N
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Description

4-(4-Bromobenzoyl)oxolan-2-one is a γ-butyrolactone derivative featuring a 4-bromobenzoyl substituent on the oxolan-2-one (tetrahydrofuran-2-one) ring. This compound is of interest in organic synthesis and medicinal chemistry due to the electron-withdrawing bromine atom, which enhances reactivity in substitution and coupling reactions.

Properties

CAS No.

69099-72-5

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

4-(4-bromobenzoyl)oxolan-2-one

InChI

InChI=1S/C11H9BrO3/c12-9-3-1-7(2-4-9)11(14)8-5-10(13)15-6-8/h1-4,8H,5-6H2

InChI Key

YYTHXTBOJSHXBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzoyl)oxolan-2-one typically involves the reaction of 4-bromobenzoyl chloride with oxolan-2-one in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve oxolan-2-one in anhydrous dichloromethane.
  • Add pyridine to the solution as a base.
  • Slowly add 4-bromobenzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4-(4-Bromobenzoyl)oxolan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzoyl)oxolan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the oxolan-2-one ring can be reduced to form alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include substituted benzoyl derivatives with various functional groups.

    Reduction Reactions: Products include alcohols and diols.

    Oxidation Reactions: Products include carboxylic acids and ketones.

Scientific Research Applications

4-(4-Bromobenzoyl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its bromobenzoyl group can act as a probe for binding studies.

    Medicine: Potential applications include the development of new pharmaceuticals and drug delivery systems. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzoyl)oxolan-2-one involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxolan-2-one ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural differences among key oxolan-2-one derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
4-(4-Bromobenzoyl)oxolan-2-one 4-Bromobenzoyl at C4 position ~265.06 (calculated) Bromobenzoyl, lactone
Pilocarpine (PIL) 3-Ethyl, 4-(1-methylimidazol-5-yl)methyl 208.26 Imidazole, ethyl
Epimicrophylline (EPI) 3-(S-hydroxy(phenyl)methyl), 4-(1-methylimidazol-5-yl)methyl 300.34 Hydroxyphenyl, imidazole
4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-...* Benzodioxolylmethyl, hydroxy(3,4,5-trimethoxyphenyl)methyl 416.40 Benzodioxole, trimethoxyphenyl, OH
(-)-Hibalactone 4-(Benzodioxol-5-ylmethyl), 3-(benzodioxol-5-ylmethylidene) 392.35 (calculated) Benzodioxole, conjugated double bond
4-(Bromomethyl)oxolan-2-one Bromomethyl at C4 position 179.01 Bromomethyl

*Full name: 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one

Key Observations :

  • Electronic Effects : The bromobenzoyl group in the target compound introduces strong electron-withdrawing character, enhancing electrophilicity at the lactone carbonyl compared to PIL (imidazole-containing) or trimethoxyphenyl derivatives .
  • Biological Relevance : PIL and EPI are bioactive alkaloids with cholinergic activity, whereas the bromobenzoyl analog may exhibit distinct interactions due to reduced polarity and increased lipophilicity .

Physical and Chemical Properties

Property 4-(4-Bromobenzoyl)oxolan-2-one 4-Bromobenzoyl Chloride 4-[(Benzodioxol-5-yl)methyl]-...*
Melting Point Not reported 38–42°C Not reported
Boiling Point Not reported 246°C Not reported
Molecular Weight ~265.06 219.45 416.40
Polar Surface Area (Ų) Estimated: ~55 Not applicable 92.70
Solubility Likely low in water Reacts violently with water Moderate (due to OH/OMe groups)

*The benzodioxol/trimethoxyphenyl derivative’s higher polar surface area (92.70 Ų) suggests greater water solubility than the bromobenzoyl analog, which lacks hydrogen-bond donors .

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